Cbz-E-lcl

Description

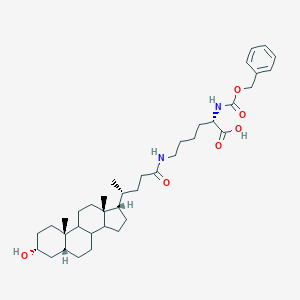

Carbobenzyloxy-L-glutamyl-L-leucine (Cbz-E-lcl) is a synthetic dipeptide derivative characterized by the carbobenzyloxy (Cbz) protecting group attached to the N-terminus of a glutamyl-leucine sequence. This compound is widely utilized in peptide synthesis as an intermediate, owing to its stability under acidic conditions and ease of deprotection via catalytic hydrogenation . Structurally, this compound combines the hydrophobic leucine residue with the polar glutamic acid, enabling applications in drug delivery, enzyme inhibition studies, and as a substrate for proteolytic activity assays.

Propriétés

Numéro CAS |

104211-96-3 |

|---|---|

Formule moléculaire |

C38H58N2O6 |

Poids moléculaire |

638.9 g/mol |

Nom IUPAC |

(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1 |

Clé InChI |

XIVDICBERWSPRK-TXJNDFRHSA-N |

SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

SMILES isomérique |

C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

SMILES canonique |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Synonymes |

CBZ-E-LCL N-alpha-CBZ-N-epsilon-lithocholyllysine N-carbobenzoxy-N-lithocholyl-epsilon-lysine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Lipophilicity and Solubility : this compound exhibits balanced lipophilicity (logP 2.1), outperforming hydrophilic analogues like Cbz-R-G-D in organic solubility but remaining less lipid-soluble than Cbz-A-F-V. This property makes it versatile in mixed-solvent systems for peptide synthesis .

Biological Activity : this compound shows moderate protease inhibition (IC₅₀ 12.8 μM), comparable to Cbz-A-F-V but less potent than specialized inhibitors like E-64 (IC₅₀ 0.02 μM). Its selectivity for cysteine proteases over serine proteases (e.g., trypsin) is well-documented .

Stability : Unlike Cbz-G-G-P, which lacks biological activity, this compound maintains structural integrity in physiological buffers (pH 5–7) for >24 hours, enhancing its utility in in vitro assays .

Critical Analysis of Research Limitations

While this compound is a robust tool in peptide chemistry, its limitations include:

- Low Aqueous Solubility : Precludes direct use in cell-based assays without solubilizing agents.

- Moderate Potency : Outperformed by covalent protease inhibitors (e.g., E-64) in therapeutic contexts. Recent studies suggest hybrid derivatives (e.g., this compound-PEG) could address these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.